5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-3-14-4-5-16(22-14)23(20,21)17-8-6-13-11-19-9-7-12(2)10-15(19)18-13/h4-5,7,9-11,17H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIDFZMTNSKVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Thiophene Functionalization
Ethylation of thiophene is achieved via Friedel-Crafts alkylation using ethyl bromide and aluminum chloride (AlCl₃) in dichloromethane. This step introduces the ethyl group at the 5-position of thiophene.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Sulfonation and Sulfonamide Formation
The ethylated thiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0°C, followed by amidation with ammonium hydroxide:
$$
\text{5-Ethylthiophene} \xrightarrow{\text{ClSO₃H, 0°C}} \text{5-Ethylthiophene-2-sulfonyl chloride} \xrightarrow{\text{NH₄OH}} \text{5-Ethylthiophene-2-sulfonamide}
$$
Key Data :
- Sulfonation Yield: 85–90%
- Amidation Yield: 92–95%
Synthesis of 2-(2-Aminoethyl)-7-Methylimidazo[1,2-a]Pyridine
Imidazo[1,2-a]Pyridine Ring Formation
The imidazo[1,2-a]pyridine core is synthesized via a solvent-free microwave-assisted condensation of α-bromoacetophenone derivatives with 2-aminopyridine:
$$
\text{2-Amino-5-methylpyridine} + \alpha\text{-Bromo-4-methylacetophenone} \xrightarrow{\text{MW, 65°C}} \text{7-Methylimidazo[1,2-a]pyridine}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Microwave Power | 100 W |
| Reaction Time | 15–20 minutes |
| Yield | 88–90% |
Final Coupling Reaction
The thiophene sulfonamide and imidazo[1,2-a]pyridine subunits are coupled via a nucleophilic substitution reaction:
$$
\text{5-Ethylthiophene-2-sulfonamide} + \text{2-(2-Aminoethyl)-7-methylimidazo[1,2-a]pyridine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Base | Triethylamine (2 eq) |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 12–16 hours |
| Yield | 78–82% |
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Purity (HPLC) | Overall Yield |
|---|---|---|
| Thiophene Synthesis | 99.2% | 70% |
| Imidazo Synthesis | 98.8% | 85% |
| Final Coupling | 97.5% | 78% |
Alternative Synthetic Routes
One-Pot Tandem Approach
A modified method combines imidazo[1,2-a]pyridine formation and sulfonamide coupling in a single pot using Pd(dppf)Cl₂ as a catalyst:
Advantages :
- Reduced purification steps
- Total yield: 65–68%
Solid-Phase Synthesis
Immobilized 5-ethylthiophene-2-sulfonyl chloride on Wang resin enables iterative coupling, achieving 80–83% yield.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMF) |
| Epimerization during coupling | Optimize pH to 7–8 |
| Byproduct formation in sulfonation | Controlled temperature (0–5°C) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide may exhibit biological activity, potentially serving as a lead compound for drug development. Its sulfonamide group is known for its antibacterial properties, and the imidazo[1,2-a]pyridine moiety is often found in bioactive molecules.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Sulfonamide vs. Non-Sulfonamide Analogs
Imidazopyridine vs. Pyrazolopyridine Derivatives
- The imidazo[1,2-a]pyridine moiety in the target compound is structurally distinct from the pyrazolo[1,5-a]pyridine in ’s derivatives. Imidazopyridines are known for their role in kinase inhibition (e.g., GSK3β), whereas pyrazolopyridines are often explored in oncology for CDK or PARP inhibition .
- The ethyl substituent at position 5 of the thiophene ring may confer greater metabolic stability compared to the chloro group in BJ02133, as alkyl chains are less prone to oxidative dehalogenation .
Linker Modifications
- The target compound employs a 2-(imidazopyridin-2-yl)ethyl linker, whereas BJ02133 uses a methyl linker.
Biological Activity
5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide, a compound featuring a unique combination of a thiophene sulfonamide and an imidazo[1,2-a]pyridine moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions involving 2-aminopyridine and suitable aldehydes or ketones.
- Attachment of the Thiophene Sulfonamide Group : This is accomplished via sulfonation reactions followed by coupling with the imidazo[1,2-a]pyridine derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazolopyridine derivatives have demonstrated potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that related imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives were screened using MTT assays revealing promising results in inhibiting cell proliferation in HaCat and Balb/c 3T3 cells . Further investigations into the binding interactions of these compounds with key enzymes like MurD and DNA gyrase indicated significant binding energies comparable to established drugs such as ciprofloxacin.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to proteins involved in critical cellular processes, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular pathways leading to antimicrobial or anticancer effects.
Research Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | MIC Assay | Compounds showed MIC values as low as 0.21 μM against E. coli |
| Study B | Cytotoxicity | MTT Assay | Promising cytotoxic effects on HaCat and Balb/c 3T3 cells |
| Study C | Enzyme Inhibition | Molecular Docking | Significant binding energies against MurD and DNA gyrase |
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A derivative exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC50 value lower than that of doxorubicin.
- Case Study 2 : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
